Bienvenue dans la boutique en ligne BenchChem!

(E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-EN-1-YL)phenol

Anti-inflammatory STAT3 inhibition Macrophage biology

(E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-EN-1-YL)phenol (CAS 1895957-18-2), commonly designated MMPP, is a synthetic small-molecule stilbenoid analog belonging to the butenal-derived class of Signal Transducer and Activator of Transcription 3 (STAT3) and IκB kinase β (IKKβ)/NF-κB pathway inhibitors. Unlike broad-spectrum polyphenols such as resveratrol, MMPP was specifically designed as a methoxy-substituted derivative of (E)-2,4-bis(p-hydroxyphenyl)-2-butenal (BHPB) to overcome the parent compound's documented stability, drug-likeness, and toxicity liabilities.

Molecular Formula C17H18O3
Molecular Weight 270.328
CAS No. 1895957-18-2
Cat. No. B609194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-EN-1-YL)phenol
CAS1895957-18-2
SynonymsMMPP
Molecular FormulaC17H18O3
Molecular Weight270.328
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC=CC2=CC(=C(C=C2)O)OC
InChIInChI=1S/C17H18O3/c1-19-15-9-6-13(7-10-15)4-3-5-14-8-11-16(18)17(12-14)20-2/h3,5-12,18H,4H2,1-2H3/b5-3+
InChIKeyYXLMKJHTTWBHRD-HWKANZROSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-EN-1-YL)phenol (MMPP): A Differentiated Next-Generation Stilbenoid Analog in the STAT3/NF-κB Inhibitor Landscape


(E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-EN-1-YL)phenol (CAS 1895957-18-2), commonly designated MMPP, is a synthetic small-molecule stilbenoid analog belonging to the butenal-derived class of Signal Transducer and Activator of Transcription 3 (STAT3) and IκB kinase β (IKKβ)/NF-κB pathway inhibitors [1]. Unlike broad-spectrum polyphenols such as resveratrol, MMPP was specifically designed as a methoxy-substituted derivative of (E)-2,4-bis(p-hydroxyphenyl)-2-butenal (BHPB) to overcome the parent compound's documented stability, drug-likeness, and toxicity liabilities [2]. It possesses a characteristic (E)-configured propenyl linker between two methoxy-substituted aromatic rings (C₁₇H₁₈O₃, MW 270.32) and is available as a research-grade compound (≥98% purity) for preclinical disease modeling .

Why BHPB, Curcumin, Tofacitinib, or Unfunctionalized Stilbenoids Cannot Substitute for (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-EN-1-YL)phenol in Targeted Research


The parent compound BHPB and the natural polyphenol curcumin share structural motifs with MMPP, yet their substitution is unsupported by quantitative pharmacological profiling. BHPB exhibits substantially weaker anti-inflammatory activity (e.g., 2.89–3.82× higher IC₅₀ for STAT3/NO inhibition in RAW264.7 macrophages) and carries documented mutagenicity in vivo, while MMPP is predicted to be non-toxic in these specific models [1]. Commercially available STAT3 inhibitor tofacitinib (a JAK3 inhibitor) and curcumin also show weaker IC₅₀ values (2.01–2.68× and 1.96–2.91×, respectively) than MMPP in the same comparative anti-inflammatory assays, precluding direct interchange [1]. Furthermore, MMPP uniquely combines potent IKKβ inhibition (direct binding demonstrated via pull-down assay), VEGFR2 kinase activity suppression (49.50–52.79% at 5–10 μg/mL across three breast cancer cell lines), and PPARγ transcriptional activation with STAT3 DNA-binding domain blockade, a polypharmacological profile absent in first-generation BHPB analogs [2][3]. Simply substituting in-class compounds would compromise both potency and the multi-target mechanistic fingerprint essential for reliable model outcomes.

Quantitative Differentiation of (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-EN-1-YL)phenol Against its Closest Analogs: A Comparator-Driven Evidence Guide


MMPP Outperforms BHPB, Curcumin, and Tofacitinib in Suppressing LPS-Induced Nitric Oxide and STAT3 Transcriptional Activity in RAW264.7 Macrophages

Direct head-to-head comparison in the same LPS-stimulated RAW264.7 macrophage assay demonstrates MMPP's superior anti-inflammatory potency. The half-maximal inhibitory concentration (IC₅₀) of MMPP for nitric oxide (NO) generation was 1.79 μg/mL, compared to 6.41 μg/mL for the parent compound BHPB, indicating MMPP is approximately 3.6-fold more potent [1]. For STAT3 transcriptional activity, MMPP achieved an IC₅₀ of 2.05 μg/mL versus BHPB's 5.91 μg/mL, a 2.88-fold improvement [1]. Critically, MMPP also surpassed clinically used anti-rheumatic drugs: tofacitinib (IC₅₀ 5.53 μg/mL for NO, 4.12 μg/mL for STAT3) and the natural polyphenol curcumin (IC₅₀ 5.21 μg/mL for NO, 4.01 μg/mL for STAT3) [1].

Anti-inflammatory STAT3 inhibition Macrophage biology

MMPP Shows 2.1-Fold Greater Growth Inhibition in HCT116 Human Colon Cancer Cells Compared to its Parent Compound BHPB

In a cross-study comparison using HCT116 human colorectal carcinoma cells, MMPP exhibited significantly more potent growth inhibition than BHPB. The IC₅₀ of 24-hour MMPP treatment on HCT116 cell growth was measured at 12.00 μg/mL (44.39 μM) [1]. In the same research group's previously published study on the parent compound, the IC₅₀ of BHPB on HCT116 cells was 25 μg/mL (98.31 μM) [1]. This represents a 2.08-fold improvement in potency for MMPP. Notably, MMPP also demonstrated robust activity against SW480 colon cancer cells (IC₅₀ 10.30 μg/mL, 38.10 μM) [1].

Colon cancer Cell viability IKKβ inhibition

MMPP Exhibits Improved Drug-Likeness Parameters and Absence of Predicted Genotoxicity Relative to BHPB in ADME-Tox Profiling

A core rationale for developing MMPP was overcoming the clinical translation barriers of the parent compound BHPB. In a dedicated comparative assessment, BHPB showed plausible mutagenicity in vivo and chromosome damage in vitro, whereas MMPP was predicted to be negative for these toxicities [1]. Furthermore, predicted ADME comparisons show that MMPP possesses better aqueous solubility, enhanced human intestinal absorption, and improved skin permeability relative to BHPB [1]. While exact numerical LogP or solubility values are not reported as a head-to-head table in the source, the consistent directional improvement across all four parameters (genotoxicity, solubility, absorption, skin penetration) provides meaningful class-level differentiation.

ADME Toxicity prediction Drug-likeness

MMPP Simultaneously Targets VEGFR2 and PPARγ: A Dual-Regulation Mechanism Not Reported for BHPB or First-Generation STAT3 Inhibitors

Independent studies have identified a dual-target mechanism for MMPP that is absent from the pharmacological profile of BHPB and classical STAT3 inhibitors. In breast cancer cell lines (MCF7, MDA-MB-231, MDA-MB-468), a 30-minute MMPP treatment suppressed VEGFR2 phosphorylation by 49.50% (10 μg/mL), 52.84% (5 μg/mL), and 52.79% (10 μg/mL), respectively, relative to untreated controls [1]. Simultaneously, MMPP significantly increased PPARγ nuclear translocation and transcriptional activity [1]. This dual regulation of VEGFR2/AKT and PPARγ/PTEN/AKT signaling cascades is not observed for BHPB, which primarily acts through STAT3/NF-κB pathways [2]. The VEGFR2 binding has also been independently confirmed via MMPP's high binding affinity for the VEGFR2 ATP-binding domain and enhanced VEGFR2 thermal stability [3].

VEGFR2 inhibition PPARγ agonism Breast cancer Angiogenesis

High-Confidence Research Application Scenarios for (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-EN-1-YL)phenol (MMPP) Based on Quantitative Evidence


LPS-Induced Inflammation and Sepsis Model Research Requiring Potent STAT3/NF-κB Axis Suppression

Based on its 2.88–3.58-fold superior potency over BHPB in inhibiting LPS-induced STAT3 transcriptional activity and NO production in RAW264.7 macrophages [1], MMPP is the preferred agent for murine models of LPS-induced sepsis. MMPP's ability to prevent LPS-induced mortality, reduce ALT/AST/LDH liver damage markers, and suppress STAT3, p65, and JAK1 phosphorylation has been validated in vivo [2]. For researchers working with liver sepsis models (e.g., 30 mg/kg LPS challenge in C57BL/6 mice), the improved potency and predicted safety profile relative to BHPB make MMPP the appropriate choice.

Colorectal Cancer Xenograft Models with IKKβ/NF-κB Pathway Endpoints

For in vivo colon cancer studies, MMPP demonstrates 2.08-fold greater potency than BHPB in inhibiting HCT116 cell growth (IC₅₀ 12.00 vs 25 μg/mL) [3] and suppresses tumor growth dose-dependently (2.5–5 mg/kg) in xenograft mice via IKKβ/NF-κB pathway inhibition and DR5/DR6-dependent apoptosis [3]. MMPP also enhances TRAIL-induced apoptosis synergistically (Combination Index < 1) [3], making it suitable for combination studies with TRAIL-based therapeutics in colon cancer models.

Breast Cancer Angiogenesis and Tumor Suppression via Dual VEGFR2/PPARγ Modulation

On the strength of evidence that MMPP suppresses VEGFR2 phosphorylation by approximately 50% (49.50–52.84%) across three breast cancer cell lines and concurrently activates PPARγ transcriptional activity [4], researchers investigating angiogenesis-dependent tumor progression or dual-pathway modulation in breast cancer should select MMPP over single-target STAT3 inhibitors such as BHPB. The dual VEGFR2/PPARγ mechanism is further supported by MMPP's inhibition of angiogenic processes (migration, invasion, tube formation) in HUVECs and ex vivo mouse aortic ring assays [5], enabling comprehensive angiogenesis-focused experimental designs.

Rheumatoid Arthritis Preclinical Models Requiring Improved Drug-Likeness Over BHPB

MMPP was specifically designed to overcome BHPB's drug-likeness limitations for arthritis research [1]. In the collagen antibody-induced arthritis (CAIA) mouse model, MMPP exhibited potent anti-arthritic activity [1]. Its 2.88–3.58-fold stronger in vitro STAT3/NO inhibitory activity compared to BHPB, combined with its negative predicted genotoxicity profile [3], positions MMPP as the appropriate replacement for BHPB in RA therapeutic development programs where long-term in vivo dosing and safety margins are critical considerations.

Quote Request

Request a Quote for (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-EN-1-YL)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.